Home > Products > Screening Compounds P60750 > 5-(1,3-BENZOXAZOL-2-YL)-2-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
5-(1,3-BENZOXAZOL-2-YL)-2-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE -

5-(1,3-BENZOXAZOL-2-YL)-2-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Catalog Number: EVT-3881525
CAS Number:
Molecular Formula: C28H15N3O4
Molecular Weight: 457.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-(1,3-Benzoxazol-2-yl)-2-[3-(1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione (C3) is a novel small molecule identified through computational high-throughput screening of the ChemBridge library. [] It belongs to the class of isoindole-1,3-dione derivatives and has demonstrated potential as a dual inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) kinases. [] This dual inhibitory activity makes C3 a promising candidate for further investigation in the context of gastric cancer treatment, where the activation and amplification of EGFR and HER2 are implicated in tumor development and progression. []

Molecular Structure Analysis

The study employed atomistic molecular dynamics simulations and solvent-based Gibbs binding free energy calculations to assess the binding affinity and pose of C3 with EGFR and HER2. [] These analyses revealed favorable binding energy, a good binding pose, and optimal interactions with key residues of both EGFR and HER2. [] This suggests that the specific arrangement of 1,3-benzoxazol-2-yl and isoindole-1,3(2H)-dione moieties within C3's structure contributes to its dual inhibitory activity.

Mechanism of Action

C3 exhibits dual inhibitory activity against EGFR and HER2 kinases. [] While the specific mechanism of action is not elaborated upon in the articles, it is likely that C3 competitively binds to the ATP-binding site of these kinases, hindering their catalytic activity. [] This inhibition subsequently disrupts downstream signaling pathways involved in cell proliferation, adhesion, angiogenesis, and metastasis, leading to anti-tumor effects in gastric cancer cells. []

Applications

The primary application of C3 explored in the provided articles is its potential as a therapeutic agent for gastric cancer. [] In vitro studies demonstrated that C3 effectively inhibits EGFR and HER2 kinases, with IC50 values of 37.24 and 45.83 nM, respectively. [] Moreover, C3 exhibited potent inhibitory effects on the growth of gastric cancer cell lines KATOIII and Snu-5, with GI50 values of 84.76 and 48.26 nM, respectively. [] These findings suggest that C3 holds promise as a lead compound for developing novel therapies for gastric cancer, potentially offering advantages over conventional treatments due to its dual-targeting approach.

References

N-(1,3-Dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide (1a)

  • Compound Description: This compound is a phthalimide derivative synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide. [] It exhibited in vitro antioxidant activity using the DPPH method. []

N-(1,3-Dioxoisoindolin-2-yl)thiophene-2-carboxamide (1b)

  • Compound Description: This compound, another phthalimide derivative, is synthesized from phthalic anhydride and thiophene-2-carbohydrazide. [] It demonstrated the highest antioxidant activity among the tested compounds in the study using the DPPH method. []

N-(1,3-Dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide (2)

  • Compound Description: This molecule is a hexahydrophthalimide derivative synthesized using hexahydrophthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide. [] The study demonstrated its in vitro antioxidant activity. []
  • Compound Description: This series of compounds was designed and synthesized as potential protoporphyrinogen oxidase (PPO) inhibitors, which are important targets for herbicide development. []
  • Compound Description: These compounds are structurally related to the previous series (N-(Benzothiazol-5-yl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-diones) and were also investigated as potential PPO inhibitors. []
  • Compound Description: This compound exhibited the most potent PPO inhibitory activity (Ki = 0.08 μM) among the tested compounds, showing approximately nine times higher potency than the control, sulfentrazone. []

Methyl 2-((5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-6-fluorobenzothiazol-2-yl)thio)acetate (Compound 1b)

  • Compound Description: This compound demonstrated herbicidal activity comparable to the commercial herbicide sulfentrazone, even at a lower concentration (37.5 g ai/ha). []
  • Compound Description: This compound is a potent dual orexin receptor antagonist. [] It is currently being evaluated in phase III clinical trials for primary insomnia treatment. [] The development of MK-4305 stemmed from efforts to address poor oral pharmacokinetics observed in a previous lead compound with a diazepane core. []

Properties

Product Name

5-(1,3-BENZOXAZOL-2-YL)-2-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

IUPAC Name

5-(1,3-benzoxazol-2-yl)-2-[3-(1,3-benzoxazol-2-yl)phenyl]isoindole-1,3-dione

Molecular Formula

C28H15N3O4

Molecular Weight

457.4 g/mol

InChI

InChI=1S/C28H15N3O4/c32-27-19-13-12-17(26-30-22-9-2-4-11-24(22)35-26)15-20(19)28(33)31(27)18-7-5-6-16(14-18)25-29-21-8-1-3-10-23(21)34-25/h1-15H

InChI Key

BIXZMGAJMTVJLL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)C6=NC7=CC=CC=C7O6

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)C6=NC7=CC=CC=C7O6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.